2,4-Dichloro-5-nitrobenzoic acid

Overview

Description

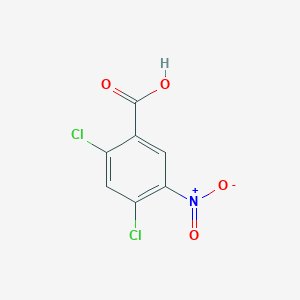

2,4-Dichloro-5-nitrobenzoic acid (CAS: Not explicitly provided; molecular formula: C₇H₃Cl₂NO₄) is a halogenated nitrobenzoic acid derivative synthesized via nitration of 2,4-dichlorobenzoic acid using concentrated HNO₃ in H₂SO₄ at 0–5 °C, achieving a 91% yield . Key structural features include chlorine substituents at positions 2 and 4 and a nitro group at position 5. Its synthesis involves esterification to methyl 2,4-dichloro-5-nitrobenzoate (86% yield, m.p. 46–48 °C) for downstream applications, such as intermediates in antimicrobial 3-quinolinecarboxylic acid drugs . Characterization by ¹H NMR (DMSO-d₆: δ 8.15 and 8.50 ppm for aromatic protons) confirms its structure .

Scientific Research Applications

Pharmaceutical Applications

DCNBA is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown efficacy in treating several medical conditions:

- Diuretics : DCNBA is a precursor in the synthesis of furosemide, a potent diuretic used to treat edema and hypertension. The compound's structure allows for modifications that enhance the pharmacological properties of the final drug product .

- Antimicrobial Agents : Research has indicated that derivatives of DCNBA exhibit antimicrobial activity. This makes it a candidate for developing new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance .

Analytical Chemistry

In analytical chemistry, DCNBA serves as a reagent for various chemical analyses:

- Chromatography : It is used in high-performance liquid chromatography (HPLC) as a standard for calibrating instruments and validating methods due to its well-defined chemical properties .

- Spectroscopy : The compound can be analyzed using spectroscopic techniques such as UV-Vis spectroscopy, where its absorbance characteristics are utilized to quantify concentrations in solution .

Material Science

DCNBA is also explored in material science for its potential applications:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research shows that polymers modified with DCNBA derivatives exhibit improved performance characteristics .

Case Study 1: Synthesis of Furosemide

A notable application of DCNBA is its role in synthesizing furosemide. The process involves multiple steps, starting from DCNBA to create key intermediates that lead to the final active pharmaceutical ingredient (API). This synthesis route has been optimized for yield and purity, making it suitable for industrial production .

Case Study 2: Antimicrobial Activity Assessment

In a study assessing the antimicrobial properties of various nitrobenzoic acid derivatives, DCNBA was found to possess significant activity against specific bacterial strains. This research highlights its potential as a lead compound for developing new antimicrobial agents, particularly against resistant strains .

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various biochemical effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anti-cancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-5-nitrobenzoic Acid (CAS 2516-96-3)

- Structural Differences: Lacks the second chlorine at position 4 (molecular formula: C₇H₄ClNO₄).

- Physical Properties : Yellow crystalline solid with a higher melting point (215–217 °C vs. 148–150 °C for 2,4-dichloro-5-nitrobenzoic acid) .

- Applications : Used in pharmaceuticals and research due to its reactivity and solubility in organic solvents .

- Synthesis: Not detailed in evidence, but nitration of 2-chlorobenzoic acid is a plausible route.

5-Chloro-4-fluoro-2-nitrobenzoic Acid (CAS 138762-97-7)

- Structural Differences : Fluorine at position 4 and nitro at position 2 (vs. nitro at 5 in the parent compound).

- Properties: Molecular formula C₇H₃ClFNO₄; the fluorine substituent may enhance electron-withdrawing effects, altering reactivity .

- Applications: Not explicitly stated, but fluorinated analogs often exhibit unique biological activities.

2,4-Dichloro-5-sulfamoylbenzoic Acid

- Structural Differences : Sulfamoyl (-SO₂NH₂) replaces the nitro group at position 5.

- Synthesis : Derived from 2,4-dichlorobenzoic acid via sulfochlorination and ammoniation (79.3% yield) .

- Applications: Potential use in drug development due to sulfonamide’s bioactive properties.

4-Chloro-2-methyl-5-nitrobenzoic Acid (CAS 476660-41-0)

- Structural Differences : Methyl group at position 2 introduces steric hindrance.

- Impact : Likely reduces melting point compared to the parent compound (exact data unavailable) .

4-Nitrobenzoic Acid (CAS 62-23-7)

- Structural Differences : Lacks chlorine substituents.

- Properties : Higher solubility in polar solvents due to the absence of halogens. Used in manufacturing and laboratory applications .

Biological Activity

2,4-Dichloro-5-nitrobenzoic acid (DCNBA) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of DCNBA, supported by research findings, data tables, and case studies.

- Molecular Formula : CHClNO

- Molar Mass : 207.02 g/mol

- Melting Point : 148–150 °C

DCNBA exhibits its biological effects primarily through the following mechanisms:

- Nitro Group Reactivity : The nitro group in DCNBA is known to undergo reduction to form reactive intermediates that can interact with cellular targets, leading to oxidative stress and damage to cellular components.

- Antimicrobial Activity : DCNBA has shown efficacy against various bacterial strains, potentially through the inhibition of essential enzymes or interference with bacterial cell wall synthesis .

Antimicrobial Properties

DCNBA has been investigated for its antimicrobial activity against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values for DCNBA against common bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 39 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 45 |

| Enterococcus faecalis | 39 |

These results indicate that DCNBA possesses significant antibacterial properties, particularly against Gram-positive bacteria .

Anti-inflammatory Effects

Research has indicated that DCNBA may exhibit anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer activity of DCNBA and its derivatives. For instance:

- Cell Line Studies : In vitro studies demonstrated that complexes formed with DCNBA exhibited enhanced cytotoxicity against human lung cancer cells, achieving over 40% growth inhibition at concentrations as low as 20 µM .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in the G0/G1 phase, similar to known chemotherapeutic agents like cisplatin .

Case Studies and Research Findings

- Study on Antiviral Activity :

- Metal Complexes :

Pharmacokinetics and Metabolism

The pharmacokinetic profile of DCNBA suggests good absorption and metabolism within biological systems. Studies indicate that it undergoes extensive metabolic processes, which may enhance its therapeutic efficacy while minimizing toxicity. The half-life of active metabolites varies, with some showing moderate stability in human liver microsomes .

Q & A

Q. Basic: What is the standard synthetic route for 2,4-dichloro-5-nitrobenzoic acid, and how is reaction completion monitored?

The compound is synthesized via nitration of 2,4-dichlorobenzoic acid using concentrated HNO₃ in H₂SO₄ at 0–5°C. The reaction mixture is stirred at room temperature for 2 hours, with progress tracked by TLC. After completion, the product is precipitated by pouring the mixture into ice-water, yielding a white solid (91% yield, m.p. 148–150°C). Key characterization : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 8.15 (s, ArH-3) and 8.50 (s, ArH-5) .

Q. Basic: How are purification and isolation optimized for this compound?

Purification involves neutralization of the acidic reaction mixture with ice-water, followed by overnight standing to maximize crystallization. The solid is washed with cold water to remove residual acids and dried under vacuum. Recrystallization from methanol or dichloromethane (with catalytic DMF) improves purity, as evidenced by sharp melting points (148–150°C) .

Q. Basic: What spectroscopic methods confirm the structure of this compound?

¹H NMR is critical for structural confirmation: the absence of a carboxylic acid proton (δ ~12 ppm) indicates complete conversion to the acyl chloride derivative when reacted with oxalyl chloride. IR spectroscopy identifies nitro (1520–1350 cm⁻¹) and carboxylic acid (1700–1680 cm⁻¹) functional groups. Mass spectrometry (EI-MS) provides molecular ion peaks at m/z 235 (M⁺) .

Q. Advanced: How do reaction conditions (e.g., nitrating agents, temperature) influence regioselectivity and yield?

Regioselectivity in nitration is sensitive to temperature and acid strength. Using H₂SO₄ as a solvent promotes electrophilic nitration at the 5-position due to its strong dehydrating effect. Lower temperatures (0–5°C) minimize byproducts like 3-nitro isomers. Substituting HNO₃ with acetyl nitrate (AcONO₂) in dichloroethane can enhance yields (up to 95%) but requires rigorous moisture control .

Q. Advanced: What methodologies are used to synthesize derivatives like methyl esters or acyl chlorides?

- Methyl ester : Reflux this compound with MeOH and H₂SO₄ for 2 hours. Yield: 86% (m.p. 46–48°C); ¹H NMR shows a methoxy peak at δ 3.98 .

- Acyl chloride : Treat with oxalyl chloride (1.5 eq) in 1,2-dichloroethane under reflux for 3 hours. Catalytic DMF accelerates the reaction. The product is isolated as an orange solid after vacuum concentration .

Q. Advanced: How are hyphenated techniques (e.g., GC-MS, HPLC-NMR) applied to analyze impurities?

GC-MS identifies volatile byproducts (e.g., dichloronitrobenzene isomers) with a DB-5MS column (30 m × 0.25 mm). HPLC-NMR (C18 column, D₂O/CD₃CN mobile phase) resolves non-volatile impurities, such as partial hydrolysis products. Detection limits for nitro-containing impurities are <0.1% .

Q. Advanced: How to resolve contradictions in reported melting points or spectral data?

Discrepancies in melting points (e.g., 148–150°C vs. 136–139°C in older literature) may arise from polymorphic forms or residual solvents. Recrystallization from different solvents (e.g., EtOH vs. DCM) and differential scanning calorimetry (DSC) can clarify polymorph dominance. Cross-validate NMR data with computational tools (e.g., ACD/Labs) to confirm peak assignments .

Q. Advanced: What role does this compound play in medicinal chemistry research?

The compound serves as a precursor for bioactive molecules:

- Antimicrobial agents : Coupled with morpholine derivatives to target bacterial enoyl-ACP reductases .

- Dopamine/serotonin receptor ligands : Converted to benzamides for dual D2/5-HT3 antagonism (IC₅₀ < 100 nM in binding assays) .

Q. Advanced: How to assess stability under varying storage conditions?

Long-term stability studies (25°C/60% RH) show <2% degradation over 12 months when stored in amber glass under nitrogen. Degradation products (e.g., decarboxylated nitroarenes) are monitored via HPLC-UV at 254 nm. Avoid prolonged exposure to light or humidity, which accelerates nitro group reduction .

Q. Advanced: What alternative nitration strategies exist for halogenated benzoic acids?

Properties

IUPAC Name |

2,4-dichloro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZVRLLCMSPNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355327 | |

| Record name | 2,4-dichloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19861-62-2 | |

| Record name | 2,4-dichloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.